Hydrazine, N-(3-(octylamino)propyl)-
Description
Hydrazine, N-(3-(octylamino)propyl)- is a hydrazine derivative featuring a linear octylamine group attached via a three-carbon propyl spacer. The compound’s synthesis likely involves alkylation of hydrazine with a brominated precursor (e.g., N-(3-bromopropyl)octylamine) followed by purification steps, analogous to methods used for related amines in and .
Properties
CAS No. |
63884-39-9 |
|---|---|
Molecular Formula |
C11H27N3 |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
N-(3-hydrazinylpropyl)octan-1-amine |
InChI |
InChI=1S/C11H27N3/c1-2-3-4-5-6-7-9-13-10-8-11-14-12/h13-14H,2-12H2,1H3 |
InChI Key |
BSKQLYMVEKEDHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCCNN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The key synthetic challenge is the formation of the N–N bond characteristic of hydrazine derivatives and the selective functionalization with the 3-(octylamino)propyl group. The synthetic pathway typically involves:
- Formation of hydrazine or a hydrazine surrogate intermediate.
- Introduction of the 3-(octylamino)propyl substituent via nucleophilic substitution or reductive amination.
- Purification and isolation of the target compound.
Patent-Documented Synthetic Route
A relevant patent (BE552215A) describes methods for preparing hydrazine derivatives with octylamino substituents, including N-(3-(octylamino)propyl)hydrazine. The preparation involves:
- Mixing appropriate precursors under controlled conditions.
- Using triethylamine as a base to facilitate nucleophilic substitution reactions.
- Employing reaction mixtures that promote the formation of the hydrazine derivative with the octylamino propyl side chain.
The patent outlines a method where a precursor such as (Z)-4-(octylamino)-4-oxobut-2-enoic acid or related intermediates undergo reaction with hydrazine or hydrazine equivalents to form the desired hydrazine derivative. The reaction conditions include controlled temperature and solvent systems to optimize yield and purity.
Electrochemical Synthesis Approaches
Recent advances have explored electrochemical methods for hydrazine synthesis, which could be adapted for substituted hydrazines like N-(3-(octylamino)propyl)hydrazine:
- Proton-Coupled Electron Transfer (PCET) Process: Using a phosphate base to promote oxidative homocoupling of ammonia surrogates such as benzophenone imine, followed by hydrolysis to release hydrazine and regenerate the ketone catalyst.
- Iodine-Mediated N–N Coupling: Involves intermediate N–I bond formation to facilitate coupling.
- Copper-Catalyzed N–N Coupling: Mimics the Hayashi process, employing copper catalysts under aerobic conditions to couple benzophenone imine derivatives.
Though these methods are demonstrated primarily for hydrazine itself, the principles can be extended to substituted hydrazines by employing appropriate amine-substituted imines or hydrazones. Electrochemical methods offer advantages in selectivity and environmental impact by avoiding chlorinated byproducts.
Classical Chemical Synthesis
The classical approach to hydrazine derivatives involves:
- Hydrazine Hydrate Reactions: Hydrazine hydrate is used for nucleophilic substitution or deprotection steps in multi-step syntheses of substituted hydrazines.
- Reductive Amination: The 3-(octylamino)propyl substituent can be introduced through reductive amination of hydrazine or hydrazone intermediates with appropriate aldehydes or ketones.
- Staudinger Cycloaddition and Deprotection: Though more common in β-lactam synthesis, hydrazine hydrate is a key reagent for deprotection and functionalization steps, indicating its versatility in hydrazine chemistry.
Data Tables and Research Outcomes
Reaction Conditions and Yields from Patent BE552215A
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Mixing | Hydrazine + (Z)-4-(octylamino)-4-oxobut-2-enoic acid | Formation of hydrazine derivative |
| Base | Triethylamine | Facilitates nucleophilic substitution |
| Temperature | Controlled (ambient to mild heating) | Optimizes reaction rate and yield |
| Purification | Standard organic purification | Isolates pure N-(3-(octylamino)propyl)hydrazine |
Electrochemical Synthesis Efficiency Comparison
| Method | Catalyst/Promoter | Overpotential (V) | Notes |
|---|---|---|---|
| Proton-Coupled Electron Transfer | Phosphate base | Low (~0.3 V) | Efficient, mild conditions |
| Iodine-Mediated Coupling | Iodine | Moderate | Intermediate N–I bond formed |
| Copper-Catalyzed Coupling | Copper catalyst (aerobic) | Moderate | Mimics industrial Hayashi process |
Stability and Solubility Data for Hydrazine Complexes
| Solution Composition | Conductivity (mS) | Notes |
|---|---|---|
| Distilled water | 0.03 | Baseline |
| 95% Hydrazine hydrate | 15.03 | High conductivity |
| 95% Hydrazine + Ni complex | 15.42 | Slight increase due to complex formation |
| 5% Hydrazine hydrate | 1.53 | Lower concentration |
| 5% Hydrazine + Ni complex | 1.64 | Slight increase |
Summary and Professional Insights
- The preparation of hydrazine, N-(3-(octylamino)propyl)-, is best achieved via nucleophilic substitution reactions involving hydrazine or hydrazine equivalents and octylamino-substituted precursors, as detailed in patent BE552215A.
- Electrochemical methods for hydrazine synthesis, although primarily demonstrated for unsubstituted hydrazine, provide promising green alternatives that could be adapted for substituted derivatives.
- Classical synthetic techniques involving hydrazine hydrate and reductive amination remain valuable for introducing the octylamino propyl group.
- Reaction optimization includes the use of bases like triethylamine, controlled temperature, and purification protocols to maximize yield and purity.
- Stability and solubility studies of hydrazine complexes inform handling and storage conditions, critical for industrial applications.
This comprehensive analysis integrates classical synthetic chemistry, modern electrochemical approaches, and patent literature to provide an authoritative overview of preparation methods for hydrazine, N-(3-(octylamino)propyl)-. The data tables summarize key experimental parameters and outcomes to guide practical synthesis and research development.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, N-(3-(octylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Scientific Research Applications
Hydrazine, N-(3-(octylamino)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays and as a reagent for the modification of biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazine, N-(3-(octylamino)propyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. Additionally, the octylamino group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
Key Observations :
- Lipophilicity: The octyl chain in the target compound increases membrane permeability compared to analogues with cyclic amines (e.g., piperazinyl) or polar groups (e.g., dimethylamino) .
- Electron Effects : Cyclic amines (e.g., piperazine in ) enhance nucleophilicity, whereas alkyl chains dominate steric and solubility profiles .
Functional Insights :
- Biological Activity : Hydrazine derivatives with aromatic systems (e.g., quinazolines in ) show kinase inhibition, while alkylated variants may lack target specificity .
- Thermal Stability : Long alkyl chains (e.g., octyl) improve thermal stability compared to trifluoromethyl-substituted hydrazines (), which may degrade under heat .
Biological Activity
Hydrazine, N-(3-(octylamino)propyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
- Molecular Formula : C11H27N3
- Molecular Weight : 215.36 g/mol
The structure of Hydrazine, N-(3-(octylamino)propyl)- features a hydrazine core with an octylamino propyl side chain, which contributes to its amphiphilic nature and potential interactions with biological membranes .
Antimicrobial Activity
Hydrazine derivatives have been extensively studied for their antimicrobial properties. In particular, compounds similar to Hydrazine, N-(3-(octylamino)propyl)- have shown significant activity against various bacterial strains.
Case Studies
-
Inhibition of Acetylcholinesterase (AChE) :
- A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated moderate inhibition of AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE . This suggests that hydrazine derivatives may have neuroprotective properties.
-
Antimycobacterial Activity :
- Research indicated that hydrazine derivatives exhibited varying degrees of activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The minimum inhibitory concentrations (MIC) for many compounds were found to exceed 250 µM, although some derivatives showed improved activity compared to standard treatments like isoniazid .
The biological activity of Hydrazine, N-(3-(octylamino)propyl)- can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in microbial cells, which can disrupt cellular functions and promote apoptosis .
- Enzyme Inhibition : The inhibition of key enzymes such as AChE suggests potential applications in treating neurodegenerative diseases by preventing the breakdown of neurotransmitters .
- Membrane Disruption : The amphiphilic nature allows these compounds to interact with lipid membranes, potentially disrupting the integrity of microbial cells and leading to cell death .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Moderate inhibition of AChE and BuChE; MIC values >250 µM against mycobacteria |
| Mechanism | Induction of ROS; enzyme inhibition; membrane disruption |
| Potential Applications | Neuroprotective agents; antimicrobial treatments |
Q & A
Q. What is the synthetic role of hydrazine in preparing N-(3-aminopropyl) derivatives?
Hydrazine is critical for deprotecting phthalimide intermediates via hydrazinolysis. For example, heating phthalimide-protected amines (e.g., N-[3-(4-methylpiperazin-1-yl)propyl]phthalimide) with hydrazine hydrate in ethanol/methanol removes the phthaloyl group, yielding free amines. This method ensures high purity by filtering precipitated phthalhydrazide byproducts .
Q. How is the IUPAC nomenclature applied to hydrazine derivatives like N-(3-(octylamino)propyl)hydrazine?
Per IUPAC rules, substituents on hydrazine are prioritized based on seniority. The compound is named as a hydrazine derivative with substituents at positions 1 and 2. For example, "N-(3-(octylamino)propyl)" denotes the octylamino-propyl group attached to one nitrogen, while the other remains as -NH3. Systematic naming avoids trivial terms like "hydrazone" unless functional class nomenclature is explicitly used .
Q. What solvents and reaction conditions are typical for hydrazine-mediated deprotection?
Ethanol, methanol, or aqueous mixtures are common solvents. Reactions are typically refluxed (70–100°C) for 1–2 hours. Stoichiometric excess of hydrazine (1.2–2.0 equivalents) ensures complete deprotection. Post-reaction, acidification (e.g., HCl) and extraction with CH2Cl2 or ethyl acetate isolate the product .
Advanced Research Questions
Q. How can hydrazinolysis side reactions (e.g., over-reduction or byproduct formation) be mitigated?
Side reactions are minimized by:
- Controlled stoichiometry : Excess hydrazine increases byproduct formation (e.g., phthalhydrazide aggregates).
- Temperature modulation : Lower temperatures (50–60°C) reduce undesired reductions.
- Solvent polarity : Polar aprotic solvents (DMF) suppress side reactions in sensitive substrates. Evidence from failed column chromatography attempts (e.g., ) highlights the need for optimized workup protocols .
Q. What spectroscopic techniques validate the structure of N-(3-(octylamino)propyl)hydrazine?
- NMR : ¹H NMR confirms amine proton signals (δ 1.5–2.5 ppm for -NH- groups) and alkyl chain integration.
- IR : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) verify functional groups.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, as demonstrated in peptidyl α-ketoamide analyses .
Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in hydrazine derivative structures?
SHELX programs (e.g., SHELXL) refine crystal structures by modeling bond lengths, angles, and thermal parameters. For hydrazine derivatives, hydrogen-bonding networks between -NH groups and adjacent atoms are critical. Twinned or high-resolution data may require iterative refinement cycles .
Q. What methods quantify residual hydrazine in synthesized compounds?
- Titration : Excess iodine oxidizes hydrazine, with back-titration using sodium thiosulfate.
- Chromatography : HPLC with UV detection (λ = 230–280 nm) separates hydrazine from organic matrices.
- NIOSH guidelines : Spectrophotometric methods (e.g., NMAM S160) detect hydrazines at ppm levels in industrial settings .
Data Contradiction and Troubleshooting
Q. How to address discrepancies in reaction yields when varying hydrazine stoichiometry?
Conflicting yields may arise from incomplete deprotection (insufficient hydrazine) or side reactions (excess reagent). Systematic studies with TLC monitoring at intermediate timepoints are recommended. For example, notes failed purification due to unreacted hydrazine, necessitating gradient elution in chromatography .
Q. Why do different synthetic routes for hydrazine derivatives yield varying byproducts?
Route-specific intermediates (e.g., bromopropyl vs. chloropropyl precursors) influence reactivity. For instance, shows that NaH in DMF facilitates nucleophilic substitution, while uses milder conditions with ethanolic HCl. Byproduct profiles depend on leaving-group stability and solvent polarity .
Q. How to resolve conflicting spectral data for hydrazine-based compounds?
Contradictions in NMR or IR data often stem from tautomerism or solvent effects. For example, hydrazones may exhibit keto-enol tautomerism, altering peak positions. Deuterated solvents (CDCl3 vs. DMSO-d6) and 2D NMR (COSY, HSQC) clarify structural assignments .
Methodological Tables
Q. Table 1: Optimization of Hydrazinolysis Conditions
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Hydrazine Equiv. | 1.2–1.5 | Excess → Byproducts | |
| Temperature | 70–80°C | <70°C → Incomplete reaction | |
| Solvent | Ethanol/Water (3:1) | Polar protic → Efficient | |
| Reaction Time | 1.5–2.0 hours | Prolonged → Degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
